

Application Notes and Protocols: Synthesis and Purification of DDPO

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Compound of Interest		
Compound Name:	DDPO	
Cat. No.:	B1669917	Get Quote

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These application notes provide a comprehensive overview of the synthesis and purification of **DDPO** (5,8-Dideazapteroylornithine), a potent inhibitor of dihydrofolate reductase (DHFR). The following protocols and data have been compiled to facilitate its laboratory-scale synthesis and purification for research and development purposes.

Physicochemical Properties of DDPO

Property	Value "	Source
CAS Number	118675-83-5	[1][2][3][4][5][6][7][8]
Molecular Formula	C21H24N6O4	N/A
Molecular Weight	424.45 g/mol	N/A
Chemical Name	5,8-Dideazapteroylornithine	[1][3][9]
Synonyms	DDPO	[4][5][6][7][8]
Appearance	White to off-white solid	N/A
Solubility	Soluble in aqueous solutions	[1]

Biological Activity



DDPO is an antifolate agent that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids.[6][7][8] The inhibition of DHFR disrupts the folate metabolic pathway, leading to the arrest of cell proliferation. Due to this mechanism, **DDPO** and its analogs are investigated for their potential as anticancer agents.

Experimental Protocols

The synthesis of **DDPO** involves a multi-step process. While the seminal work by Rosowsky et al. outlines the definitive synthesis, a detailed, step-by-step protocol is presented here based on a highly analogous and more recent, efficient synthesis of a 5,8-dideaza analog of Methotrexate.[10] This convergent synthesis strategy involves the initial preparation of two key intermediates followed by their coupling and subsequent final modifications.

I. Synthesis of Key Intermediates

A representative synthesis of a key benzonitrile intermediate is described below.

Protocol 1: Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile

- Dissolve 2-fluoro-5-methylbenzonitrile (1.00 g, 7.40 mmol) in 35 mL of carbon tetrachloride in a round-bottom flask under an argon atmosphere at room temperature.[10]
- To this solution, add N-bromosuccinimide (1.38 g, 7.77 mmol) and 2,2'-azobis(2-methylpropionitrile) (122 mg, 0.74 mmol).[10]
- Heat the resulting mixture to reflux at 80°C for 23 hours.[10]
- After cooling to room temperature, filter the mixture to remove succinimide.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography to obtain 5-(bromomethyl)-2fluorobenzonitrile.
- II. Coupling and Final Product Formation

The following protocol describes the coupling of the benzonitrile intermediate with a glutamate precursor and the subsequent formation of the quinazoline ring system, which is characteristic



of **DDPO** and its analogs.

Protocol 2: Synthesis of Di-tert-butyl (4-((2-cyano-4-fluorobenzyl)thio)benzoyl)-L-glutamate

- Dissolve the glutamate precursor (e.g., a thiol-containing benzoyl-L-glutamate derivative, 1.845 mmol) and 5-(bromomethyl)-2-fluorobenzonitrile (395 mg, 1.845 mmol) in 4.5 mL of anhydrous dimethylformamide (DMF).[10]
- Add potassium carbonate (510 mg, 3.69 mmol) to the solution.[10]
- Stir the mixture at room temperature under an argon atmosphere for 24 hours.[10]
- Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.[10]
- Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[10]
- Purify the crude product by flash chromatography to yield the desired coupled product.[10]

Protocol 3: Formation of the 2,4-diaminoquinazoline Moiety

- Dissolve the product from Protocol 2 (e.g., the cyano-intermediate, 0.45 mmol) and guanidine carbonate (57 mg, 0.634 mmol) in 10 mL of anhydrous DMF.[10]
- Heat the mixture to 150°C for 4 hours under an argon atmosphere.[10]
- Remove the solvent by evaporation under reduced pressure.[10]
- Purify the resulting residue by column chromatography to obtain the di-tert-butyl protected 2,4-diaminoquinazoline product.[10]

Protocol 4: Final Deprotection to Yield the Active Compound

- Dissolve the purified product from Protocol 3 in a solution of trifluoroacetic acid (TFA) for the removal of the tert-butyl protecting groups.
- Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).



- Evaporate the TFA under reduced pressure.
- The final product can be purified by preparative High-Performance Liquid Chromatography (HPLC).

Purification Methods

Purification of the intermediates and the final **DDPO** product is critical to obtain a high-purity compound for biological assays.

Flash Column Chromatography:

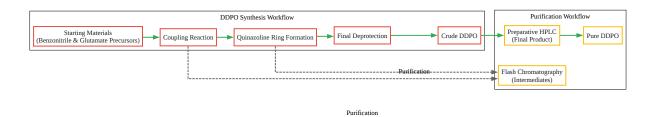
- Stationary Phase: Silica gel is commonly used.
- Mobile Phase: A gradient of ethyl acetate in cyclohexane or methanol in dichloromethane is
 often effective for separating intermediates.[10] The specific gradient will depend on the
 polarity of the compound.

High-Performance Liquid Chromatography (HPLC):

- Column: A reverse-phase C18 column is typically used for the purification of the final product and its analogs.
- Mobile Phase: A gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA) is a common choice.
- Detection: UV detection at a wavelength where the compound has strong absorbance is used to monitor the elution.

Diagrams

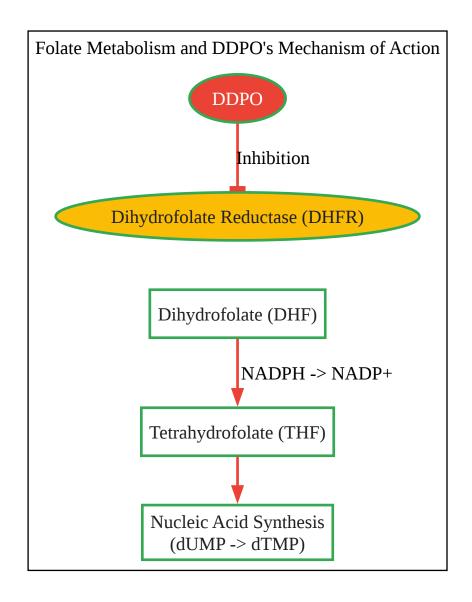




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Caption: A generalized workflow for the synthesis and purification of **DDPO**.





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Caption: The inhibitory action of **DDPO** on the folate metabolic pathway.

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